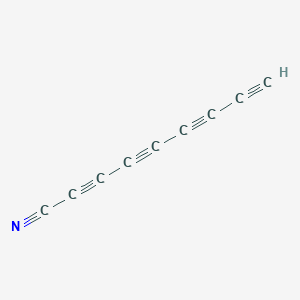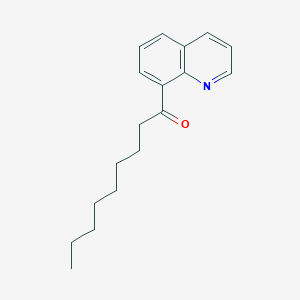
1-(Quinolin-8-YL)nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Quinolin-8-YL)nonan-1-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N The structure of this compound consists of a quinoline ring attached to a nonanone chain
Méthodes De Préparation
The synthesis of 1-(Quinolin-8-YL)nonan-1-one can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Synthetic Route:
Starting Materials: Aniline derivative (quinoline precursor) and a nonanone derivative.
Reaction Conditions: The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide.
Procedure: The aniline derivative is reacted with the nonanone derivative under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and reusable catalysts, can also enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
1-(Quinolin-8-YL)nonan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the nonanone chain can lead to the formation of carboxylic acids or ketones.
Reduction:
Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Reactions are usually performed in anhydrous solvents.
Products: Reduction can convert the ketone group to an alcohol.
Substitution:
Reagents: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Conditions: Reactions are typically carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-(Quinolin-8-YL)nonan-1-one has several applications in scientific research:
Chemistry:
- Used as a building block in the synthesis of more complex quinoline derivatives.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as an antimicrobial and antiviral agent.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Applied in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of 1-(Quinolin-8-YL)nonan-1-one involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors in biological systems. For example, quinoline derivatives can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription.
Molecular Targets:
Enzymes: DNA gyrase, topoisomerase, and other enzymes involved in DNA metabolism.
Receptors: Quinoline derivatives can bind to specific receptors, modulating their activity and leading to therapeutic effects
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a simpler structure.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring, known for their potent antibacterial activity.
Chloroquine: An antimalarial drug with a quinoline core structure.
Uniqueness:
- The presence of the nonanone chain in 1-(Quinolin-8-YL)nonan-1-one provides unique chemical and biological properties.
- Its specific structure allows for distinct interactions with molecular targets, leading to potential applications in various fields .
Propriétés
Numéro CAS |
65826-84-8 |
|---|---|
Formule moléculaire |
C18H23NO |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
1-quinolin-8-ylnonan-1-one |
InChI |
InChI=1S/C18H23NO/c1-2-3-4-5-6-7-13-17(20)16-12-8-10-15-11-9-14-19-18(15)16/h8-12,14H,2-7,13H2,1H3 |
Clé InChI |
BBSNCGGHEFNVAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)C1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
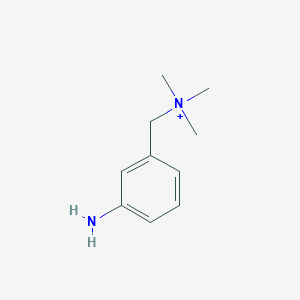
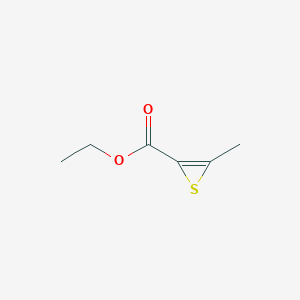
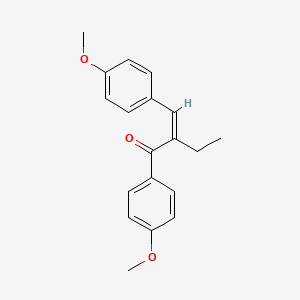
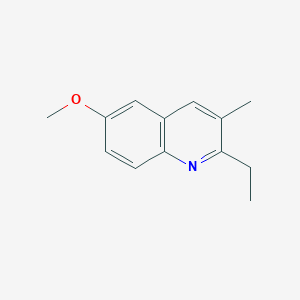
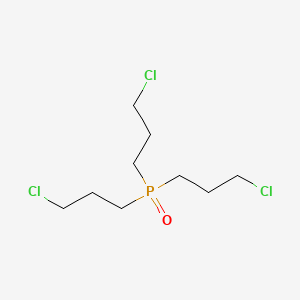

![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)
